Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate

MEK inhibitor synthesis Selumetinib intermediate divergent synthesis

Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate (CAS 606093-59-8) is a synthetic benzimidazole derivative with molecular formula C15H12FN3O2 and molecular weight 285.27 g/mol. It belongs to the N3-alkylated benzimidazole class disclosed in patent US2004/116710 as MEK kinase inhibitors.

Molecular Formula C15H12FN3O2
Molecular Weight 285.27 g/mol
CAS No. 606093-59-8
Cat. No. B1600280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate
CAS606093-59-8
Molecular FormulaC15H12FN3O2
Molecular Weight285.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1NC3=CC=CC=C3)F)N=CN2
InChIInChI=1S/C15H12FN3O2/c1-21-15(20)10-7-11-14(18-8-17-11)12(16)13(10)19-9-5-3-2-4-6-9/h2-8,19H,1H3,(H,17,18)
InChIKeyUXVBXDVPFGJBJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate (CAS 606093-59-8): Procurement-Relevant Identity and Class Context


Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate (CAS 606093-59-8) is a synthetic benzimidazole derivative with molecular formula C15H12FN3O2 and molecular weight 285.27 g/mol . It belongs to the N3-alkylated benzimidazole class disclosed in patent US2004/116710 as MEK kinase inhibitors [1]. Multiple supplier databases and patent records identify this compound specifically as an intermediate for Smetinib (Selumetinib), an FDA-approved MEK1/2 inhibitor [2]. Its structure features a 7-fluoro substituent, a 6-phenylamino group, and a 5-methyl carboxylate ester on the benzimidazole core, placing it as an early-stage intermediate prior to N3-alkylation and aniline ring halogenation steps in the synthetic route to clinical MEK inhibitors [1].

Why Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate Cannot Be Interchanged with In-Class Benzimidazole Analogs in MEK Inhibitor Synthesis


Within the N3-alkylated benzimidazole MEK inhibitor family, substitution at the 6-anilino position is a critical determinant of downstream biological potency and synthetic route feasibility. Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate bears an unsubstituted phenylamino group at C6 and a free N3 position, distinguishing it from later-stage intermediates such as methyl 6-(4-bromo-2-chloroanilino)-7-fluoro-3-methylbenzimidazole-5-carboxylate (CAS 606144-02-9) which already carries both the N3-methyl and halogenated aniline substituents required for Selumetinib [1]. Because the C6 aniline substitution pattern directly controls MEK inhibitory activity—halogenated anilines (bromo, chloro, iodo) are essential for target engagement—early intermediates with unsubstituted phenylamino groups occupy a unique, divergent synthetic node [2]. Substituting a later-stage halogenated analog at this position would foreclose alternative derivatization pathways and is incompatible with synthetic protocols designed to introduce the aniline substitution at a subsequent step. Furthermore, the methyl ester at C5, rather than a carboxylic acid or amide, dictates specific reactivity requirements in cyclization and coupling steps that analogs lacking this ester cannot fulfill .

Quantitative Comparative Evidence for Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate Versus Closest Analogs


Synthetic Position: Earlier Divergent Intermediate Versus Later-Stage Halogenated Analog (CAS 606144-02-9)

Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate (CAS 606093-59-8) is an early-stage intermediate that lacks both the N3-methyl group and halogen substituents on the phenylamino ring, whereas methyl 6-(4-bromo-2-chloroanilino)-7-fluoro-3-methylbenzimidazole-5-carboxylate (CAS 606144-02-9) is a late-stage intermediate already bearing the N3-methyl and 4-bromo-2-chloro aniline pattern found in Selumetinib [1]. The target compound is positioned 2-3 synthetic steps earlier in the route, enabling divergent access to multiple MEK inhibitor candidates (Selumetinib, Binimetinib, and analogs with varied aniline substitution) [2]. The later-stage comparator is route-committed and cannot serve as a branching point.

MEK inhibitor synthesis Selumetinib intermediate divergent synthesis synthetic route position

Synthetic Yield: 86% One-Step Cyclization Yield with Pd(OH)2/C Versus Multi-Step Overall Route Yields

The cyclization of 4-amino-3-fluoro-5-nitro-2-phenylamino-benzoic acid methyl ester to Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate proceeds in 86% isolated yield using 20% Pd(OH)2/C in formic acid/ethanol at 40-95°C over 18 hours . By comparison, the overall yield for the complete Selumetinib synthesis from 2,3,4-trifluorobenzoic acid has been reported at only 13.1-19.2% across 7-8 steps, indicating that the cyclization step to form this intermediate is one of the higher-yielding transformations in the sequence [1]. This high single-step yield makes this intermediate an efficient stock point for inventory and further derivatization.

benzimidazole cyclization synthetic yield Pd(OH)2/C catalysis process chemistry

Lipophilicity (logP) Differentiation: Lower logP Versus N1-Methylated and Halogenated Analogs

The target compound exhibits a calculated logP of 3.305 , which is substantially lower than that of its closest in-class analogs: methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzimidazole-6-carboxylate (CAS 1415564-48-5) at logP 4.48 , and methyl 6-(4-bromo-2-chloroanilino)-7-fluoro-3-methylbenzimidazole-5-carboxylate (CAS 606144-02-9) at logP 4.78-4.80 [1]. The logP difference of 1.18-1.50 log units corresponds to an approximately 15-32× difference in octanol-water partition coefficient, which directly impacts reversed-phase chromatographic retention, aqueous solubility, and extraction behavior during workup.

logP lipophilicity physicochemical property drug-likeness chromatographic behavior

Molecular Weight and Atom Economy: 285.27 g/mol Versus 412.6 g/mol for the Late-Stage Halogenated Analog

The target compound has a molecular weight of 285.27 g/mol (C15H12FN3O2) . Its closest late-stage comparator, methyl 6-(4-bromo-2-chloroanilino)-7-fluoro-3-methylbenzimidazole-5-carboxylate (CAS 606144-02-9), has a molecular weight of 412.6 g/mol (C16H12BrClFN3O2)—approximately 45% heavier . On a per-mole basis, the target compound provides the benzimidazole core scaffold at significantly lower mass, meaning that procurement by weight yields approximately 1.45× more molar equivalents of the core scaffold for the same purchased mass. Additionally, the N1-methylated comparator (CAS 1415564-48-5) has MW 299.30 g/mol, ~5% heavier .

molecular weight atom economy bulk procurement cost efficiency

Physical Density Differentiation: 1.403 g/cm³ Versus 1.760 g/cm³ for the Iodo-Substituted Analog (CAS 284030-62-2)

The target compound has a predicted density of 1.403 g/cm³ at 20°C . A closely related iodo-substituted analog, 7-fluoro-6-(4-iodo-2-methyl-phenylamino)-1H-benzoimidazole-5-carboxylic acid methyl ester (CAS 284030-62-2), has a significantly higher predicted density of 1.760 g/cm³ . This 25% higher density reflects the presence of the heavy iodine atom and altered crystal packing. The lower density of the target compound has implications for large-scale handling: for a given mass, the target compound occupies approximately 25% more volume, which affects vessel sizing, solvent volume calculations, and shipping logistics.

density physical property handling scale-up iodo analog

Aqueous Solubility: Computed 4.8 mg/L at 25°C—Implications for Reaction Medium Selection and Workup

The target compound has a computed aqueous solubility of 4.8 × 10⁻³ g/L (4.8 mg/L) at 25°C, classified as practically insoluble . This low solubility is a class characteristic of benzimidazole methyl esters bearing hydrophobic phenylamino substituents. While direct comparator solubility data for close analogs at identical conditions are not available in the public domain, the computed logS value informs practical decisions: the compound will precipitate readily from aqueous reaction mixtures, enabling straightforward filtration-based purification. The high boiling point (512.2°C at 760 mmHg) and flash point (263.6°C) further indicate thermal stability suitable for standard organic synthesis conditions [1].

aqueous solubility workup reaction medium precipitation purification

Optimal Research and Industrial Application Scenarios for Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate


Divergent Synthesis of MEK Inhibitor Candidate Libraries for Structure-Activity Relationship (SAR) Studies

As an early-stage intermediate with an unsubstituted phenylamino group at C6 and a free N3-H position, this compound serves as an ideal branching point for parallel synthesis of MEK inhibitor libraries. Users can introduce diverse aniline substituents (halogen, alkyl, alkoxy) at C6 via SNAr or Buchwald-Hartwig coupling, followed by N3-alkylation to generate arrays of analogs for SAR exploration. This divergent strategy is directly supported by the patent literature, which demonstrates that varying the C6 aniline substitution pattern modulates MEK inhibitory potency [1]. The 86% single-step cyclization yield for preparing this intermediate and its lower molecular weight (285.27 g/mol) compared to later-stage halogenated intermediates make it a cost-efficient starting material for library production.

Process Chemistry Development and Route Scouting for Selumetinib and Binimetinib Generic Synthesis

This intermediate occupies a strategic position in the Selumetinib synthetic route, appearing before the N3-methylation and aniline halogenation steps. Process chemistry teams developing generic manufacturing routes for Selumetinib or Binimetinib can use this compound to validate and optimize the downstream sequence (N3-alkylation, ester hydrolysis, amide coupling) independently of the upstream nitro-reduction/cyclization steps. The lower logP (3.305) compared to downstream halogenated intermediates (logP 4.48-4.80) simplifies aqueous workup during reaction monitoring, and the established synthesis conditions (Pd(OH)2/C, formic acid, ethanol) are amenable to process scale-up.

Analytical Reference Standard for Impurity Profiling in MEK Inhibitor Drug Substance Manufacturing

As a defined intermediate in the patented Selumetinib synthetic route, this compound is a potential process-related impurity or starting material residue in final API. The compound's well-characterized physicochemical properties—logP 3.305, density 1.403 g/cm³, boiling point 512.2°C, aqueous solubility 4.8 mg/L —enable its use as a reference marker in HPLC/LC-MS impurity profiling methods. Its distinct retention time (predictable from its intermediate logP between starting materials and final API) and unique mass spectrum (M+1 = 286 m/z, M-1 = 284 m/z) facilitate unambiguous identification in quality control workflows.

Custom Synthesis Service Offering for Contract Research and CDMO Organizations

For Contract Development and Manufacturing Organizations (CDMOs) and custom synthesis providers, this compound represents a high-value catalog item with documented demand as a Selumetinib intermediate [2]. The published synthesis procedure with quantitative yield data (86%) , established pricing benchmarks (approximately USD 2,450/kg-scale pricing from multiple vendors) , and patent-verified structural identity provide the documentation required for technical proposals and regulatory filings. Its position as an early intermediate for both Selumetinib and Binimetinib broadens the customer base beyond a single API program.

Quote Request

Request a Quote for Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.